molecular formula C12H11NOS2 B1663893 5-[(4-乙基苯基)亚甲基]-2-硫代-4-噻唑烷酮 CAS No. 403811-55-2

5-[(4-乙基苯基)亚甲基]-2-硫代-4-噻唑烷酮

货号 B1663893
CAS 编号: 403811-55-2
分子量: 249.4 g/mol
InChI 键: SVXDHPADAXBMFB-JXMROGBWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone” is a chemical compound with the empirical formula C12H11NOS2. It has a molecular weight of 249.35 . This compound is a solid and has a yellow color .


Molecular Structure Analysis

The molecular structure of “5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone” can be represented by the SMILES string CCc1ccc(cc1)\\C=C2\\SC(=S)NC2=O . This representation provides a way to visualize the molecule’s structure, including its atomic connectivity.


Physical And Chemical Properties Analysis

This compound is a solid and has a yellow color . It is soluble in DMSO (>10 mg/mL) but has low solubility in water (<2 mg/mL) . The compound should be stored at a temperature between 2-8°C .

科学研究应用

Cancer Research c-Myc Inhibition

10058-F4 is prominently used as a c-Myc inhibitor in cancer research. The compound disrupts the c-Myc-Max interaction, which is crucial for the transactivation of c-Myc target gene expression. By inhibiting this interaction, 10058-F4 can induce cell-cycle arrest and apoptosis in tumor cells, making it a valuable tool for studying cancer progression and potential treatments .

Cardiac Progenitor Cell Growth

In cardiac research, 10058-F4 has been utilized to study its effects on cardiac progenitor cells (CPC) growth. By inhibiting c-Myc, researchers can determine the role of this transcription factor in the proliferation and differentiation of CPCs, which is vital for understanding heart development and regeneration .

T Cell Culture

Immunology research has seen the application of 10058-F4 in culturing T cells. The inhibition of c-Myc affects T cell growth and function, providing insights into immune responses and potential therapeutic approaches for immune-related diseases .

Stromal Cell Treatment

In the context of stromal cells, which support tissue regeneration, 10058-F4 has been used to treat these cells to study the impact of c-Myc inhibition on their behavior and interaction with other cell types .

Prostate Cancer Studies

Specifically in prostate cancer studies, 10058-F4 has been applied to C4-2 cells to examine the activity of MST1 promoter luciferase reporter construct. This helps in understanding the molecular mechanisms underlying prostate cancer and evaluating the potential of 10058-F4 as a therapeutic agent .

Gene Expression Studies

The compound’s ability to inhibit c-Myc also makes it useful for gene expression studies. By preventing c-Myc from binding to its target genes, researchers can study the downstream effects on gene expression and cellular processes .

属性

IUPAC Name

(5E)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXDHPADAXBMFB-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone

CAS RN

403811-55-2
Record name 5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403811552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Ethylbenzylidene)rhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone

Q & A

Q1: What is the primary target of 10058-F4?

A1: 10058-F4 targets the c-Myc protein, a transcription factor often deregulated in cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does 10058-F4 interact with c-Myc?

A2: 10058-F4 disrupts the heterodimerization of c-Myc with its binding partner Max. This interaction is crucial for c-Myc's function as a transcription factor. [, , , ]

Q3: What are the downstream effects of inhibiting c-Myc with 10058-F4?

A3: Inhibiting c-Myc with 10058-F4 leads to a variety of downstream effects, including:

  • Reduced cell proliferation: By disrupting c-Myc's transcriptional activity, 10058-F4 inhibits the expression of genes involved in cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Cell cycle arrest: 10058-F4 can induce cell cycle arrest, particularly at the G0/G1 phase, preventing cells from progressing through the cell cycle. [, , ]
  • Apoptosis induction: In many cancer cell lines, 10058-F4 treatment triggers programmed cell death (apoptosis). [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Modulation of specific gene expression: 10058-F4 can alter the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism. [, , , , , , , , , , , , , , , , ]
  • Synergistic effects with other drugs: 10058-F4 has shown synergistic anti-cancer effects when combined with other chemotherapeutic agents, potentially improving treatment efficacy. [, , , , , , , , , ]

Q4: Does 10058-F4 affect normal cells?

A4: While 10058-F4 primarily targets cancer cells with deregulated c-Myc, its effects on normal cells are still under investigation. Some studies suggest that normal cells may be less sensitive to 10058-F4 compared to cancer cells. [, ]

Q5: What is the molecular formula and weight of 10058-F4?

A5: The molecular formula of 10058-F4 is C18H16N2OS2, and its molecular weight is 356.5 g/mol.

Q6: What types of cancer cells are sensitive to 10058-F4 in vitro?

A6: In vitro studies have shown that 10058-F4 exhibits anti-cancer activity against a broad range of cancer cell lines, including:

  • Chronic myeloid leukemia (CML) [, ]
  • Acute myeloid leukemia (AML) [, , ]
  • Burkitt lymphoma []
  • Renal cell carcinoma [, ]
  • Hepatocellular carcinoma []
  • Multiple myeloma [, , , , , , ]
  • Neuroblastoma [, ]
  • Pancreatic cancer []
  • Colon cancer []
  • Prostate cancer [, ]
  • Hypopharyngeal carcinoma []
  • Ovarian cancer []

Q7: Has 10058-F4 shown efficacy in in vivo models?

A7: Yes, 10058-F4 has demonstrated anti-tumor activity in several in vivo models:

  • Xenograft models: 10058-F4 inhibited tumor growth in mouse models of neuroblastoma, pancreatic cancer, and colon cancer. [, , , ]
  • Transgenic models: In a transgenic mouse model of neuroblastoma driven by MYCN, treatment with 10058-F4 resulted in prolonged survival. []

Q8: What are the future directions for research on 10058-F4?

A8: Key areas for future research include:

  • Improving pharmacokinetic properties: While 10058-F4 exhibits promising in vitro and in vivo activity, its clinical application may be limited by its pharmacokinetic properties. Developing analogs with improved stability, solubility, and bioavailability is crucial. []
  • Investigating combination therapies: Exploring synergistic combinations of 10058-F4 with other targeted therapies or conventional chemotherapies could potentially enhance its efficacy and overcome resistance. [, , , , , , , , , ]
  • Developing biomarkers for patient selection: Identifying biomarkers that predict response to 10058-F4 treatment could allow for personalized therapy and improve clinical outcomes. [, ]
  • Understanding resistance mechanisms: Elucidating the mechanisms underlying resistance to 10058-F4 is essential for developing strategies to overcome treatment resistance. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。